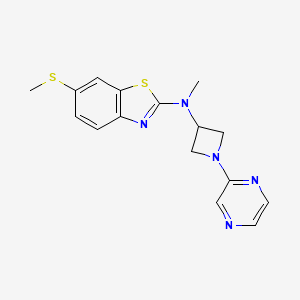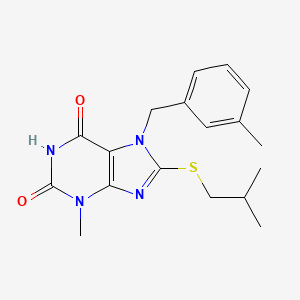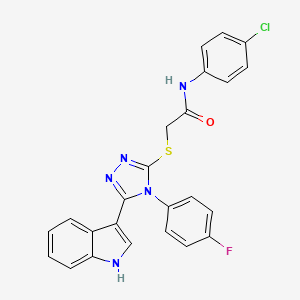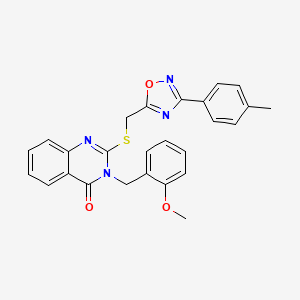
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic opioid, closely related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
Synthesis Analysis
The synthesis of furan derivatives, such as the compound , can be achieved through various methods. One common method is the Paal-Knorr synthesis, which is used to synthesize substituted furans from 1,4-diketones . The furan synthesis requires an acid catalyst .Molecular Structure Analysis
The molecular structure of furan derivatives involves a five-membered ring with four carbon atoms and one oxygen atom. The furan ring is a constituent of several important natural products .Chemical Reactions Analysis
Furan derivatives can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives depend on the specific structure of the compound. Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom .Mecanismo De Acción
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor works by binding to this compound and inhibiting its activity. This compound is an enzyme that catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, which is a key step in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces the production of glucose in the liver and kidneys, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have several biochemical and physiological effects. In animal studies, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in peripheral tissues. This compound inhibitor has also been shown to reduce triglyceride levels and improve lipid metabolism in animal models of obesity and metabolic syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor in lab experiments is its specificity for this compound. This compound inhibitor does not inhibit other enzymes involved in glucose metabolism, making it a useful tool for studying the role of this compound in glucose metabolism. However, one limitation of using this compound inhibitor is its potential toxicity. This compound inhibitor has been shown to cause liver damage in animal studies, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of this compound inhibitors as potential therapeutics for metabolic disorders and cancer. Additionally, further studies are needed to better understand the mechanisms of action and potential toxicities of this compound inhibitors.
Métodos De Síntesis
The synthesis of 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor involves several steps. First, furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride. This is then reacted with piperidine-4-carboxamide to form the furan-2-carbonyl-piperidine-4-carboxamide intermediate. Next, phenethylsulfamide is reacted with sodium hydride to form the phenethylsulfamide anion, which is then reacted with the furan-2-carbonyl-piperidine-4-carboxamide intermediate to form the final product, this compound inhibitor.
Aplicaciones Científicas De Investigación
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor is primarily used in scientific research to study the role of this compound in glucose metabolism and to investigate its potential as a therapeutic target for metabolic disorders. Studies have shown that this compound inhibitors can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound inhibitors have also been investigated for their potential as anticancer agents, as this compound is upregulated in many cancer cells.
Propiedades
IUPAC Name |
1-[5-(2-phenylethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c20-18(23)15-9-12-22(13-10-15)19(24)16-6-7-17(27-16)28(25,26)21-11-8-14-4-2-1-3-5-14/h1-7,15,21H,8-13H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXFPRWEAJPKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2677546.png)
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2677547.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)



![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2677563.png)
![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2677564.png)
![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)
